Alvimopan dihydrate Alvimopan dihydrate Alvimopan is a peptide.
Alvimopan is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.
Alvimopan anhydrous is an Opioid Antagonist. The mechanism of action of alvimopan anhydrous is as an Opioid Antagonist.
Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone.
Brand Name: Vulcanchem
CAS No.: 170098-38-1
VCID: VC0518220
InChI: InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
SMILES: CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Molecular Formula: C25H34N2O5
Molecular Weight: 442.5 g/mol

Alvimopan dihydrate

CAS No.: 170098-38-1

Cat. No.: VC0518220

Molecular Formula: C25H34N2O5

Molecular Weight: 442.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alvimopan dihydrate - 170098-38-1

Specification

CAS No. 170098-38-1
Molecular Formula C25H34N2O5
Molecular Weight 442.5 g/mol
IUPAC Name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate
Standard InChI InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
Standard InChI Key XSTFUWQLHMJPFG-NABRLNOVSA-N
Isomeric SMILES C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O
SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Alvimopan dihydrate is chemically designated as N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine dihydrate . The compound’s stereochemistry is critical to its pharmacological activity, with absolute configurations at the C3 and C4 positions of the piperidine ring (3R,4R) and a chiral center at the benzyl carbon (2S) .

Table 1: Key Chemical Properties of Alvimopan Dihydrate

PropertyValue/DescriptionSource
Molecular FormulaC₂₅H₃₂N₂O₄·2H₂O
Molecular Weight460.56 g/mol
CAS Registry Number170098-38-1
SMILES NotationC[C@@]1(C@@HCN(CC@HC(NCC(O)=O)=O)CC1)C3=CC(O)=CC=C3.O
InChI KeyUSPVLEIQIUNQGE-DBFLIVQGSA-N
Crystal FormDihydrate

Physicochemical Stability

The dihydrate form enhances stability under standard storage conditions (20–25°C), reducing hygroscopicity compared to the anhydrous form . X-ray diffraction studies confirm that the water molecules occupy specific lattice positions, forming hydrogen bonds with the carboxylate group of the glycine moiety .

Mechanism of Action and Pharmacodynamics

Opioid Receptor Antagonism

Alvimopan dihydrate selectively antagonizes peripheral μ-opioid receptors with a dissociation constant (Ki) of 0.2 ng/mL, exhibiting 40-fold greater affinity for μ-receptors than κ- or δ-subtypes . Unlike centrally acting antagonists (e.g., naloxone), its zwitterionic structure limits blood-brain barrier penetration, preserving opioid analgesia while reversing gastrointestinal opioid effects .

Gastrointestinal Motility Enhancement

By blocking enteric μ-receptors, alvimopan dihydrate inhibits opioid-induced delays in gastric emptying and colonic transit. In vivo models show restored migrating motor complex (MMC) activity within 6 hours post-administration, correlating with accelerated passage of charcoal meals in rodent ileus models .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters of Alvimopan Dihydrate

ParameterValueSource
Oral Bioavailability<7%
Tₘₐₓ1.5–2.5 hours
Protein Binding80–90%
Volume of Distribution30 ± 10 L
Elimination Half-Life14 hours (range: 4–17 hours)
Primary MetabolismAmide hydrolysis by gut flora
ExcretionFeces (85%), Urine (12%)

Absorption and Distribution

Following oral administration, alvimopan dihydrate undergoes slow absorption due to high receptor affinity in the gut, achieving peak plasma concentrations (Cₘₐₓ) of 10–15 ng/mL within 2 hours . The volume of distribution (30 L) reflects limited tissue penetration beyond the gastrointestinal tract .

Metabolism and Excretion

Intestinal microbiota mediate hydrolysis of the amide bond, producing the inactive metabolite ADL 08-0011 . Less than 0.1% of the parent drug undergoes hepatic CYP450 metabolism, minimizing drug-drug interactions .

Clinical Efficacy in Postoperative Ileus

Phase III Trial Outcomes

Five randomized, double-blind trials (n = 2,487) evaluated alvimopan dihydrate in bowel resection patients .

Trial IDDoseGI-3 Recovery (Hours)Hospital Discharge (Hours)PCA Subgroup Effect
14CL302 12 mg BID22.5 vs. 34.1 (Δ11.6)147 vs. 158 (Δ11)Δ15.2 hours
14CL308 12 mg BID25.8 vs. 36.6 (Δ10.8)140 vs. 153 (Δ13)Δ18.4 hours
14CL314 12 mg BID24.1 vs. 39.3 (Δ15.2)138 vs. 162 (Δ24)Δ21.7 hours

GI-3 Recovery: Time to tolerating solid food + first flatus/bowel movement. Δ = Difference vs. placebo.

Subgroup Analyses

Patients receiving PCA opioids derived greater benefit, with GI-3 recovery accelerated by 15–22 hours compared to non-PCA cohorts . This suggests synergistic reversal of exogenous and endogenous opioid effects on gut motility.

Adverse EventAlvimopan (n=1,012)Placebo (n=1,007)
Nausea12.3%13.1%
Vomiting8.9%9.4%
Hypokalemia6.2%6.8%
Postoperative Ileus4.1%7.3%

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